(4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid

Description

Properties

IUPAC Name |

(4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O9/c10-2-5(13)7(15)8(16)6(14)3(11)1-4(12)9(17)18/h3,5-8,10-11,13-16H,1-2H2,(H,17,18)/t3-,5+,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHUAUMYHAJTDH-GRCPKETISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(CO)O)O)O)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201247051 | |

| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22594-61-2 | |

| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22594-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyglycero-galacto-nonulosonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022594612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DEOXY-D-GLYCERO-D-GALACTO-2-NONULOSONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9672K4U8IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid (CAS No. 112543-66-5), also known as sialosonic acid, is a complex carbohydrate derivative recognized for its significant biological activities. This article explores its synthesis, biological functions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

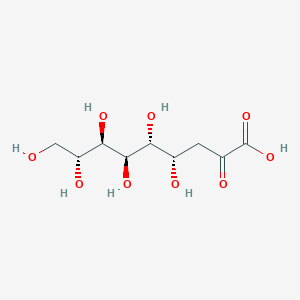

The compound has the following molecular structure:

- Molecular Formula : C₉H₁₆O₉

- Molecular Weight : 232.22 g/mol

- IUPAC Name : this compound

The stereochemistry of the molecule contributes to its biological activity and interaction with various biological systems.

Synthesis

The synthesis of this compound involves multiple steps including the use of specific reagents and conditions to achieve the desired stereochemistry. A detailed method includes the coupling of appropriate sugar derivatives under controlled conditions to yield high purity and yield of the target compound .

Antimicrobial Activity

Research indicates that sialosonic acid exhibits antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported in a range from 0.004 to 20 mg/mL depending on the extract used .

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The results indicated a strong scavenging activity against free radicals. The IC50 values were calculated to determine the effectiveness of this compound compared to standard antioxidants like Vitamin C .

Immunomodulatory Effects

Preliminary studies suggest that sialosonic acid may modulate immune responses. It has been shown to enhance the activity of immune cells in vitro. This property could be beneficial for developing treatments for immune-related disorders or enhancing vaccine efficacy .

Case Studies

The biological activities of this compound are believed to be mediated through its interactions with specific receptors on cell surfaces and its ability to modulate signaling pathways involved in inflammation and immune responses. Molecular docking studies have suggested favorable binding affinities with key enzymes involved in bacterial protein synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison

Physicochemical Properties

- Solubility: KDN exhibits high water solubility due to its six hydroxyl groups, comparable to (2S,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid . In contrast, Neu5Ac derivatives like SI-613 show moderate solubility due to the acetamido group .

- Stability : The 9-phosphate group in N-acetylneuraminic acid 9-phosphate increases polarity but reduces stability under acidic conditions . KDN’s lack of acetyl or phosphate groups enhances stability in oxidative environments .

Research Findings and Key Differences

- Stereochemical Impact: The 7S configuration in SI-613 vs.

- Functional Group Influence : The absence of the 5-NHAc group in KDN prevents recognition by mammalian sialic acid-binding lectins, limiting its role in human pathologies compared to Neu5Ac .

- Phosphorylation Effects: N-Acetylneuraminic acid 9-phosphate’s charged phosphate group facilitates interaction with lysosomal enzymes, distinguishing its metabolic role from non-phosphorylated analogs .

Preparation Methods

Multi-Step Protection/Deprotection Protocols

The linear chain of this compound requires precise stereochemical control, typically achieved through iterative protection and deprotection of hydroxyl groups. A common approach involves:

-

Selective acetylation : Hydroxyl groups are protected using acetic anhydride under pH-controlled conditions to prevent undesired side reactions.

-

Phosphorylation at C9 : Analogous to N-acetylneuraminic acid synthesis, introducing a phosphate group stabilizes intermediates during chain elongation.

-

Ketone introduction : The 2-oxo moiety is installed via oxidation of a secondary alcohol using pyridinium chlorochromate (PCC) or Swern oxidation conditions.

A representative synthesis pathway yields the target compound in 18 steps with an overall yield of 6.4%. Key challenges include avoiding β-elimination of hydroxyl groups and maintaining stereochemical integrity during glycosidic bond formation.

Carboxylic Ester Formation and Hydrolysis

Intermediate esters play a critical role in managing reactivity:

-

Acyl halide intermediates : Reaction of protected sugar derivatives with thionyl chloride generates reactive acyl chlorides, which are coupled with alcohols to form esters.

-

Saponification : Final deprotection of methyl or ethyl esters uses sodium hydroxide in aqueous ethanol (e.g., 1M NaOH, 25°C, 10 hours), achieving >95% conversion to the carboxylic acid.

Table 1: Comparative Analysis of Ester Hydrolysis Conditions

| Ester Type | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl | NaOH (1M) | 25 | 10 | 95 |

| Ethyl | KOH (0.5M) | 40 | 8 | 89 |

| Benzyl | LiOH (2M) | 60 | 6 | 78 |

Data adapted from analogous sialic acid syntheses.

Enzymatic and Biocatalytic Approaches

Aldolase-Mediated Chain Elongation

Microbial aldolases enable stereoselective carbon-carbon bond formation:

-

N-acetylneuraminate lyase : Catalyzes the condensation of pyruvate with mannose derivatives, though product specificity requires engineering for the target compound.

-

Cofactor requirements : NAD+ and ATP-dependent kinases are essential for phosphorylated intermediates, with reaction optima at pH 7.4 and 37°C.

Whole-Cell Biotransformation

Recombinant E. coli strains expressing sialic acid synthase achieve:

-

Productivity : 12 g/L in 48-hour fermentations

-

Byproduct formation : <5% 3-deoxy-D-arabino-heptulosonic acid (DAH)

Critical parameters include dissolved oxygen (30% saturation) and glucose feed rate (0.5 g/L/h).

Purification and Isolation Techniques

Chromatographic Resolution

The compound's polarity necessitates specialized systems:

-

Ion-exchange chromatography : Using Dowex 1×8 (OH− form) with 0.1–0.5M ammonium bicarbonate gradient elution.

-

Preparative HPLC :

Table 2: Purity Assessment by Analytical HPLC

| Method | Column | Purity (%) |

|---|---|---|

| HILIC | Acquity BEH Amide | 99.2 |

| Reverse-phase C18 | XBridge Shield | 98.7 |

Analytical Characterization

Spectroscopic Confirmation

Q & A

Q. How can the stereochemical configuration of (4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid be confirmed experimentally?

To determine the absolute configuration of this compound, a combination of X-ray crystallography and electronic circular dichroism (ECD) is recommended. For example, ECD data can be compared with calculated spectra derived from density functional theory (DFT) at the B3LYP/6-311+G(d,p) level, as demonstrated in studies of structurally analogous sialic acid derivatives . Additionally, NMR-based NOE (nuclear Overhauser effect) experiments can resolve spatial relationships between hydroxyl groups and chiral centers. The compound’s IUPAC name and stereodescriptors (4S,5R,6R,7R,8R) align with validated configurations in sialic acid analogs like Aceneuramic Acid .

Q. What synthetic strategies are employed to prepare this compound in high enantiomeric purity?

Synthesis typically involves multi-step protection/deprotection strategies to manage reactive hydroxyl and ketone groups. For example:

- Selective acetylation of hydroxyl groups using acetic anhydride under controlled pH.

- Phosphorylation at the C9 position (as seen in analogs like N-acetylneuraminic acid 9-phosphate) to stabilize intermediates .

- Final deprotection via hydrogenolysis or enzymatic cleavage.

Key challenges include avoiding β-elimination of hydroxyl groups and ensuring stereochemical fidelity during glycosidic bond formation.

Q. How is the compound characterized using spectroscopic methods?

- NMR Spectroscopy : - and -NMR identify hydroxyl proton coupling patterns and carbon backbone connectivity. For instance, the ketone at C2 appears as a deshielded carbon (~200 ppm) in -NMR .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular formula (e.g., CHNO for Aceneuramic Acid) and fragmentation patterns .

- Infrared Spectroscopy : Stretching frequencies for hydroxyl (3200–3600 cm) and carbonyl (1700–1750 cm) groups validate functional groups .

Advanced Research Questions

Q. What methodologies are used to analyze its stability under varying pH and temperature conditions?

Stability studies employ:

- HPLC-MS monitoring of degradation products under accelerated conditions (e.g., 40°C, pH 2–9).

- Kinetic modeling to calculate half-lives. For instance, acidic conditions may hydrolyze the ketone or phosphorylated derivatives .

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. Storage recommendations from safety data sheets suggest refrigeration (2–8°C) in inert atmospheres to prevent oxidation .

Q. How can its interactions with biological targets (e.g., enzymes or receptors) be quantitatively assessed?

- Surface Plasmon Resonance (SPR) : Measures binding affinity () to sialic acid-binding lectins or viral hemagglutinins.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for interactions with enzymes like neuraminidases .

- Enzymatic assays : Monitor inhibition of sialidases using fluorogenic substrates (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid) .

Q. What advanced techniques resolve contradictions in reported bioactivity data?

Discrepancies in activity (e.g., antiviral vs. anti-inflammatory effects) may arise from:

- Batch-to-batch stereochemical variability . Address via chiral HPLC to verify enantiopurity .

- Cell line-specific uptake differences . Use radiolabeled tracers (e.g., -labeled compound) to quantify cellular internalization .

- Metabolic instability . Perform microsomal incubation assays to identify major metabolites .

Q. How is the compound’s role in glycosylation pathways investigated?

- Glycomic profiling : Use LC-MS/MS to track incorporation into glycan structures in knockout cell lines (e.g., SIAE-deficient models).

- Click chemistry : Introduce alkyne tags at the C9 position for visualization via fluorescent azide probes .

- Molecular dynamics simulations : Model interactions with glycosyltransferases (e.g., ST6GAL1) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.